molecular formula C15H15N3O2S B5656331 2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole

2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole

Cat. No. B5656331
M. Wt: 301.4 g/mol
InChI Key: VXKZFJKBLUSIEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole often involves multiple steps, including the formation of benzothiazole and oxadiazole rings. For example, Santagati et al. (1994) described the reaction of 2-amino-substituted 1,3,4-oxadiazoles with ethyl cyanoacetate to obtain cyanoacetamide derivatives, which could be related to the synthetic route for similar compounds (Santagati et al., 1994). Furthermore, Calō et al. (2003) reported a stereoselective synthesis of tetrasubstituted 2,3-dihydrofurans, a process that could be adapted for the tetrahydrofuran segment of the target molecule (Calō et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds can be complex, involving interactions between different rings and functional groups. For instance, the structure of related compounds was determined by X-ray analysis, as in the work by Shipilovskikh et al. (2014), providing insights into the spatial arrangement and bonding within similar molecules (Shipilovskikh et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving 2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole can be diverse, depending on the functional groups involved. For example, benzothiazole derivatives undergo various chemical transformations, including cyclization and condensation reactions, as detailed by Rajeeva et al. (2009) for synthesizing oxadiazole derivatives with potential antimicrobial activity (Rajeeva et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be influenced by their molecular structure. For example, the crystalline structure and physical properties of similar compounds were explored by Marjani (2013), who synthesized and characterized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability under various conditions, are key aspects of understanding compounds like 2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole. Insights into the chemical behavior can be derived from studies like those by Fedorchenko et al. (2020), who investigated the electrochemical properties and antioxidant activity of benzothiazole derivatives, providing valuable information on their chemical reactivity and potential applications (Fedorchenko et al., 2020).

properties

IUPAC Name

5-[2-(1,3-benzothiazol-2-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-4-12-11(3-1)16-14(21-12)6-5-13-17-15(18-20-13)10-7-8-19-9-10/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKZFJKBLUSIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole

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